REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.O1[C:10](=O)[CH:9]=[NH+:8][N-]1.[CH:12]([C:14]1[C:18](=[O:19])O[N-][N+:15]=1[CH3:20])=O.[OH-].[Na+].[CH3:23][N:24](C=O)C>>[CH:18]([C:14]1[N:15]2[CH:20]=[CH:10][CH:9]=[N:8][C:23]2=[N:24][CH:12]=1)=[O:19] |f:1.2,3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
imidazo[1,5-a]pyrimidine
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
O1[N-][NH+]=CC1=O.C(=O)C1=[N+]([N-]OC1=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated at 120° for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with 4×100 ml portions of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |